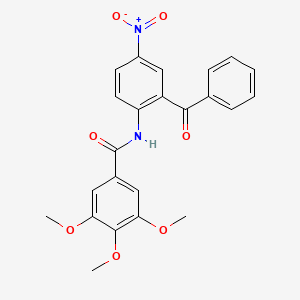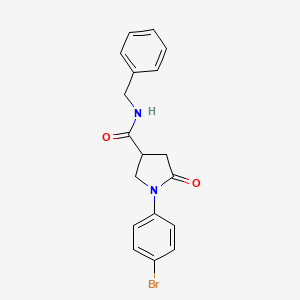![molecular formula C16H18ClNO2 B5209163 1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5209163.png)
1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol is a chemical compound that belongs to the class of synthetic opioids. It is also known as U-47700, Pink, or U4. This compound was first synthesized in the 1970s by a team of researchers at Upjohn, a pharmaceutical company. It was initially developed as a potential analgesic but was never marketed due to its high potency and potential for abuse. In recent years, U-47700 has gained popularity as a recreational drug and has been associated with several deaths.
Mecanismo De Acción
U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain perception. U-47700 has a high affinity for the μ-opioid receptor, which contributes to its potency and potential for abuse.
Biochemical and Physiological Effects:
U-47700 produces a range of biochemical and physiological effects in the body. It can cause respiratory depression, sedation, and euphoria, which are common effects of opioids. It can also cause nausea, vomiting, and constipation. U-47700 has been associated with several deaths due to its high potency and potential for overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in laboratory experiments. It is a highly potent and selective μ-opioid receptor agonist, which makes it useful for studying the pharmacology of opioids. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, U-47700 has several limitations for use in laboratory experiments. It has a high potential for abuse and can be dangerous if mishandled. It can also produce a range of side effects that may interfere with experimental outcomes.
Direcciones Futuras
There are several future directions for research on U-47700. One area of interest is its potential as a therapeutic agent for the treatment of pain. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the molecular mechanisms of opioid receptors. U-47700 could be used to elucidate the structure-activity relationships of opioids and to develop new drugs with improved pharmacological properties. Finally, further research is needed to understand the risks associated with U-47700 use and to develop strategies for harm reduction.
Métodos De Síntesis
The synthesis of U-47700 involves several steps, starting with the reaction of 3-chlorobenzaldehyde with 2-furfurylamine to form 5-(3-chlorophenyl)-2-furylamine. This intermediate is then reacted with paraformaldehyde and piperidine to form 1-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-piperidinol. The final product is purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
U-47700 has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models and may be useful in the treatment of severe pain. U-47700 has also been studied for its potential as an antidepressant and anxiolytic.
Propiedades
IUPAC Name |
1-[[5-(3-chlorophenyl)furan-2-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-4-1-3-12(9-13)16-7-6-15(20-16)11-18-8-2-5-14(19)10-18/h1,3-4,6-7,9,14,19H,2,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXJQFNSAGSEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(O2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)

![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5209103.png)
![3,5,8-trichloro-10-[(3-methoxypropyl)amino]-1,6-pyrenedione](/img/structure/B5209105.png)
![methyl 4-(4-{[4-(2-furoyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5209111.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5209134.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![ethyl [(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino](oxo)acetate](/img/structure/B5209178.png)